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Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus
kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is a critical regulator of cellular
processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is
implicated in various diseases, including myeloproliferative neoplasms and cancers. NVP-
BSK805 exerts its inhibitory effect on JAK2, preventing the subsequent phosphorylation and
activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] Western blotting
is a fundamental technique to elucidate the inhibitory activity of NVP-BSK805 by quantifying
the changes in the phosphorylation status of JAK2 and STAT5.

This document provides detailed application notes and a comprehensive protocol for utilizing
NVP-BSKB805 trihydrochloride in Western blotting to assess its impact on the JAK2/STAT5
signaling pathway.

Data Presentation
Inhibitory Activity of NVP-BSK805 Trihydrochloride

The following tables summarize the in vitro inhibitory activity of NVP-BSK805 against various
JAK family kinases and its growth inhibitory effects on different cell lines.

Table 1: NVP-BSKB805 IC50 Values for JAK Kinase Family
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Target Kinase IC50 (nM)
JAK2 (JH1 domain) 0.48[1][5]
Full-length JAK2 (wild-type) 0.58[1][4]
Full-length JAK2 (V617F mutant) 0.56[1][4]
JAK1 (JH1 domain) 31.63[1][5]
JAK3 (JH1 domain) 18.68[1][5]
TYK2 (JH1 domain) 10.76[1][5]

Table 2: NVP-BSK805 Growth Inhibition (GI50) in Various Cell Lines

Cell Line Description GI50 (nM) Reference
Human
megakaryoblastic

SET-2 _ 88 [1]
leukemia, JAK2
V617F

Murine pro-B cells
Ba/F3-JAK2V617F expressing human <100 [6]
JAK2 V617F

Human
megakaryoblastic

CHRF-288-11 _ N/A [4]
leukemia, JAK2

mutation

Human
HEL erythroleukemia, N/A [4]
JAK2 V617F

Table 3: Effective Concentrations of NVP-BSK805 for Inhibition of STAT5 Phosphorylation in
Cell Culture
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Treatment

Observed

Cell Line . Duration Reference
Concentration Effect
Potent
JAK2 V617F- - suppression of
] =100 nM Not Specified [1][6]
mutant cell lines STATS5
phosphorylation
_ Dose-dependent
Increasing _ _
MB-02 ) 30 minutes suppression of p-  [3]
concentrations
STATS5
) Dose-dependent
Increasing ]
SET-2 ) 1 hour suppression of p-  [3]
concentrations
STATS
Inhibition of
KYSE-150 & 4 hours pre- JAK2 and
5 or 10 pM [7]
KYSE-150R treatment downstream
signaling

Signaling Pathway and Experimental Workflow
JAK2/STATS Signaling Pathway Inhibition by NVP-

BSK805

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.medchemexpress.com/nvp-bsk805.html
https://www.selleckchem.com/products/nvp-bsk805-2hcl.html
https://www.researchgate.net/figure/NVP-BSK805-potently-suppresses-STAT5-phosphorylation-in-JAK2V617F-mutant-cell-lines-and_fig2_44851659
https://www.researchgate.net/figure/NVP-BSK805-potently-suppresses-STAT5-phosphorylation-in-JAK2V617F-mutant-cell-lines-and_fig2_44851659
https://pmc.ncbi.nlm.nih.gov/articles/PMC7047839/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cytokine @ ytoplasm

STATS5 Dimer
JAK2

NVP-BSK805

Cytokine Receptor

Phosphorylates »| srars
\
¢ Dimerization PSS
p-STAT5 Dimer 1 Nucleus
Translocates to Nucleus

Initiates o
DNA Gene Transcription

Click to download full resolution via product page

Caption: Inhibition of the JAK2/STATS5 signaling pathway by NVP-BSK805.

Western Blotting Experimental Workflow
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Caption: Step-by-step workflow for Western blotting analysis.
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Experimental Protocols

This protocol provides a detailed methodology for investigating the effect of NVP-BSK805 on
the phosphorylation of JAK2 and STATS in cultured cells.

Materials and Reagents
 NVP-BSK805 trihydrochloride

e Cell line of interest (e.g., SET-2, Ba/F3-JAK2V617F)
o Complete cell culture medium

e Phosphate-Buffered Saline (PBS), ice-cold

o RIPA Lysis Buffer (see recipe below)

» Protease Inhibitor Cocktail

e Phosphatase Inhibitor Cocktail

o BCA Protein Assay Kit

e 4x Laemmli Sample Buffer

o SDS-PAGE gels

e 1x Tris-Glycine-SDS Running Buffer

e PVDF membranes

e Methanol

e 1x Transfer Buffer

o Tris-Buffered Saline with 0.1% Tween-20 (TBST)

» Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
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e Primary antibodies:

o

Rabbit anti-phospho-JAK2 (Tyr1007/1008) (e.g., starting dilution 1:1000)

[¢]

Rabbit anti-JAK2 (e.g., starting dilution 1:1000)

[e]

Rabbit anti-phospho-STAT5 (Tyr694) (e.g., starting dilution 1:1000)[8]

[e]

Rabbit anti-STAT5 (e.g., starting dilution 1:1000)

(¢]

Loading control antibody (e.g., anti-GAPDH, anti-f-actin)
o HRP-conjugated anti-rabbit secondary antibody
o Enhanced Chemiluminescence (ECL) detection reagent

RIPA Lysis Buffer Recipe (50 mL):

50 mM Tris-HCI, pH 7.4

150 mM NacCl

1 mM EDTA

1% NP-40

0.5% Sodium deoxycholate

0.1% SDS

Add protease and phosphatase inhibitors fresh before use.

Procedure

1. Cell Culture and Treatment a. Culture cells to 70-80% confluency. b. Treat cells with various
concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1, 4, or
24 hours). Include a vehicle control (e.g., DMSO).
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2. Cell Lysis a. Place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-
cold RIPA buffer with freshly added inhibitors to the dish. c. Scrape the cells and transfer the
lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional
vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a
new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA
protein assay according to the manufacturer's instructions.

4. Sample Preparation a. Normalize the protein concentration of all samples with lysis buffer. b.
Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C
for 5-10 minutes.

5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-40 pg) per lane into an SDS-PAGE
gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer a. Activate a PVDF membrane by immersing it in methanol for 30 seconds,
followed by a brief rinse in deionized water, and then equilibration in transfer buffer. b.
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane
according to the transfer system manufacturer's instructions.

7. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room
temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g.,
anti-p-JAK2, anti-JAK2, anti-p-STATS, or anti-STATS) diluted in 5% BSA/TBST overnight at 4°C
with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d.
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST
for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with
TBST.

8. Signal Detection a. Prepare the ECL substrate according to the manufacturer's instructions.
b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal
using a digital imaging system or X-ray film.

9. Stripping and Re-probing a. To detect total protein levels or a loading control, the membrane
can be stripped of the primary and secondary antibodies using a mild stripping buffer and then
re-probed starting from the blocking step.
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10. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize

the phosphorylated protein signal to the total protein signal for each target. Further

normalization to a loading control (e.g., GAPDH or B-actin) can account for loading differences.

Troubleshooting

Issue

Possible Cause

Solution

No or weak signal for

phosphorylated proteins

Inactive pathway in the cell

line.

Use a positive control cell line
or stimulate the pathway if

necessary.

Ineffective NVP-BSK805

treatment.

Optimize inhibitor
concentration and incubation

time.

Dephosphorylation during

sample preparation.

Ensure fresh phosphatase
inhibitors are used in the lysis
buffer and keep samples on

ice.

Low primary antibody

concentration.

Optimize antibody dilution.

High background

Insufficient blocking.

Increase blocking time or try a
different blocking agent (avoid

milk for phospho-antibodies).

Insufficient washing.

Increase the number and

duration of wash steps.

High primary or secondary

antibody concentration.

Decrease antibody

concentration.

Non-specific bands

Primary antibody cross-

reactivity.

Use a more specific antibody;
validate the antibody with

positive and negative controls.

Protein degradation.

Use fresh protease inhibitors in
the lysis buffer and handle

samples quickly on ice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-
BSK805 - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity |
Manufacturer BioCrick [biocrick.com]

e 5. selleckchem.com [selleckchem.com]
e 6. selleckchem.com [selleckchem.com]

e 7. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of
Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nim.nih.gov]

e 8. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [NVP-BSK805 Trihydrochloride: Application Notes and
Protocols for Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570939#nvp-bsk805-trihydrochloride-for-western-
blotting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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